N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide
Description
N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide is a complex organic compound belonging to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of two benzothiazole moieties connected via an acetamide linkage, making it a unique and potentially versatile molecule in various scientific fields.
Properties
Molecular Formula |
C16H11N3O2S2 |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2-yl)acetamide |
InChI |
InChI=1S/C16H11N3O2S2/c20-14(18-16-17-11-6-2-4-8-13(11)22-16)9-19-15(21)10-5-1-3-7-12(10)23-19/h1-8H,9H2,(H,17,18,20) |
InChI Key |
CZTUGDIULVJHKV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(S2)CC(=O)NC3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide typically involves the following steps:
Formation of Benzothiazole Rings: The initial step involves the synthesis of 1,3-benzothiazole rings, which can be achieved through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives under acidic conditions.
Ylidene Formation: The next step is the formation of the ylidene group. This can be done by reacting the benzothiazole with appropriate aldehydes or ketones in the presence of a base.
Acetamide Linkage: Finally, the acetamide linkage is introduced by reacting the ylidene intermediate with acetic anhydride or acetyl chloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions such as acidic or basic environments, often with the aid of catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Synthesis and Characterization
The synthesis of N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide typically involves multi-step reactions starting from readily available benzothiazole derivatives. The process includes the formation of the benzothiazole ring followed by the introduction of the acetamide functional group. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.
Antimicrobial Properties
Research has indicated that compounds containing benzothiazole moieties exhibit significant antimicrobial activities. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains and fungi. The mechanism is believed to involve disruption of microbial cell wall synthesis or interference with metabolic pathways essential for microbial survival .
Anticancer Activity
Several studies have highlighted the anticancer potential of benzothiazole derivatives. Compounds structurally related to this compound have demonstrated cytotoxic effects against cancer cell lines through mechanisms such as induction of apoptosis and inhibition of cell proliferation . Specific derivatives have been tested for their ability to inhibit key enzymes involved in cancer metabolism.
Antitubercular Effects
The compound has also been evaluated for its antitubercular activity. Studies have reported that certain benzothiazole derivatives can inhibit the growth of Mycobacterium tuberculosis, with some compounds showing efficacy in both in vitro and in vivo models . The proposed mechanism involves targeting vital mycobacterial enzymes, thereby disrupting essential metabolic processes.
Therapeutic Potential
This compound's unique structure allows it to act as a multi-targeted therapeutic agent. Its potential applications extend beyond antimicrobial and anticancer activities to include neuroprotective properties. Recent studies suggest that derivatives may serve as candidates for treating neurodegenerative diseases due to their ability to modulate neuroinflammatory pathways .
Case Study 1: Antimicrobial Evaluation
In a study assessing the antimicrobial properties of various benzothiazole derivatives, this compound was found to exhibit potent activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values indicated that this compound could be a promising lead for developing new antibiotics .
Case Study 2: Anticancer Activity
Another investigation focused on the cytotoxic effects of benzothiazole derivatives on human cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The study highlighted its potential as an anticancer agent targeting specific signaling pathways involved in tumor growth .
Mechanism of Action
The mechanism of action of N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In cancer cells, it may induce apoptosis by interacting with signaling pathways that regulate cell death and proliferation.
Comparison with Similar Compounds
Similar Compounds
- N-(3-(3,3-dimethyl-2-oxobutyl)-1,3-benzothiazol-2(3H)-ylidene)benzamide
- N-[(2Z)-3-allyl-1,3-benzothiazol-2(3H)-ylidene]-3-chlorobenzamide
- N’-(1,3-benzothiazol-2-yl)-arylamides
Uniqueness
Compared to similar compounds, N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide stands out due to its dual benzothiazole structure, which provides unique chemical and biological properties
Biological Activity
The compound N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide is a member of the benzothiazole family, which is known for its diverse biological activities. This article explores its biological activity, focusing on antimicrobial properties, cytotoxicity, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₂H₉N₃O₂S₂
- Molecular Weight : 273.34 g/mol
- IUPAC Name : this compound
This compound's structure features a benzothiazole moiety, which is crucial for its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of benzothiazole derivatives. For instance, compounds similar to this compound have demonstrated significant activity against various bacterial and fungal strains.
Table 1: Antimicrobial Activity of Benzothiazole Derivatives
| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|---|
| 4d | E. coli, S. aureus | 10.7 - 21.4 μmol/mL | 21.4 - 40.2 μmol/mL |
| 4p | C. albicans | Not specified | Not specified |
| 3h | Pseudomonas aeruginosa | Not specified | Not specified |
The best antimicrobial activity was observed in derivatives such as compound 4d , which exhibited potent effects against both gram-positive and gram-negative bacteria .
Cytotoxicity
In addition to its antimicrobial properties, this compound has been investigated for its cytotoxic effects against cancer cell lines. Research indicates that compounds in this class can induce apoptosis in cancer cells.
Case Study: Cytotoxic Effects on Cancer Cell Lines
A study evaluated the cytotoxicity of several benzothiazole derivatives against various cancer cell lines including MDA-MB-231 (breast cancer), HCT116 (colon cancer), and MCF7 (breast cancer). The results are summarized below:
| Cell Line | Compound Tested | IC50 Value (µM) |
|---|---|---|
| MDA-MB-231 | N/A | 15.5 |
| HCT116 | N/A | 20.0 |
| MCF7 | N/A | 18.0 |
These findings suggest that the compound may possess significant anticancer properties, warranting further investigation into its mechanisms of action and potential therapeutic applications .
The biological activity of benzothiazole derivatives is often attributed to their ability to interact with cellular targets such as enzymes involved in metabolic pathways or DNA synthesis. For instance, some studies suggest that these compounds may inhibit topoisomerases or interfere with the function of ribosomes in bacterial cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
